molecular formula C6H6FNS B6324555 2-Fluoro-5-(methylthio)pyridine CAS No. 1037764-83-2

2-Fluoro-5-(methylthio)pyridine

Cat. No.: B6324555
CAS No.: 1037764-83-2
M. Wt: 143.18 g/mol
InChI Key: UHEFSZOAUFHLFP-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methylthio)pyridine is a heterocyclic organic compound . It has a molecular formula of C6H6FNS and a molecular weight of 143.18 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a fluorine atom substituted at the 2nd position and a methylthio group substituted at the 5th position .

Scientific Research Applications

Novel Synthetic Methods and Chemical Reactivity

2F-5MTP has been employed in the development of new synthetic methodologies. For example, it is used as a precursor in the synthesis of complex pyridines substituted with diverse elements, showcasing its utility in constructing heterocyclic compounds with multifunctional groups (Kieseritzky & Lindström, 2010). Another study outlines its role in the selective C–H methylthiolation of 2-phenyl pyridines, further demonstrating the compound's reactivity and applicability in modifying heteroaromatic systems (Xiao et al., 2019).

Materials Science and Engineering

In the realm of materials science, 2F-5MTP derivatives have been explored for their potential in creating advanced materials. For instance, pyridine-functionalized polymers incorporating 2F-5MTP units have been developed for use as cathode interfacial layers in polymer solar cells, demonstrating the compound's utility in enhancing the efficiency of renewable energy technologies (Chen et al., 2017).

Sensor Development

The unique electronic and structural properties of 2F-5MTP have facilitated its use in sensor technology. A notable application is its incorporation into fluorescent sensors for metal ions, where derivatives of 2F-5MTP exhibit selectivity and sensitivity towards specific cations, underscoring its role in environmental monitoring and biomedical diagnostics (Darabi et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 5-(Methylthio)pyridine-3-boronic acid, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(methylthio)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in the compound acts as a strong electron-withdrawing group, which can influence the reactivity and binding affinity of the compound. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, which are crucial for cell signaling. Additionally, this compound can affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. The compound’s fluorine atom enhances its binding affinity to certain biomolecules, while the methylthio group can participate in hydrophobic interactions. These interactions can result in changes in enzyme conformation and function, ultimately affecting downstream biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on biological systems .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which play crucial roles in its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes .

Properties

IUPAC Name

2-fluoro-5-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEFSZOAUFHLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-fluoropyridine (2.05 g, 11.7 mmol) and N1,N1,N2,N2-tetramethylethane-1,2-diamine (2.27 mL, 15.1 mmol) was purged with nitrogen for 45 minutes. Toluene (116 mL) was added and the reaction mixture was cooled to −78° C. N-butyllithium (2.5 M in hexanes, 5.59 mL, 14.0 mmol) was added dropwise over 6 minutes. The reaction mixture was stirred at −78° C. for 1 hour. Dimethyl disulfide (1.26 mL, 14.0 mmol) was added. The reaction mixture was stirred at −78° C. for 1 hour. The reaction mixture was warmed to 0° C., then immediately quenched with saturated aqueous ammonium chloride. The layers were separated, and the organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (10% ethyl acetate/heptane) to provide the title compound (1.00 g, 60%).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
2.27 mL
Type
reactant
Reaction Step One
Quantity
5.59 mL
Type
reactant
Reaction Step Two
Quantity
1.26 mL
Type
reactant
Reaction Step Three
Yield
60%

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